![molecular formula C19H16F2N2OS B2652498 2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476277-48-2](/img/structure/B2652498.png)
2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an amide group at the 4 position. The amide group is further substituted with a 1,3-thiazol-2-yl group, which is a five-membered ring containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 2,6-difluorobenzoyl chloride with the corresponding 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), the polar amide group, and the electronegative fluorine atoms. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various chemical reactions. For example, it could participate in nucleophilic substitution reactions at the carbonyl carbon of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, influencing its solubility and permeability .Scientific Research Applications
Anticancer Potential
A series of substituted benzamides, closely related to the chemical structure of interest, demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology. These compounds showed higher anticancer activities than the reference drug in some cases, highlighting their significance in cancer research (Ravinaik et al., 2021).
Antipathogenic Activity
Thiourea derivatives, structurally similar to the compound , exhibited significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Electronic Properties and Material Science
Research into conjugated polymers incorporating fluoro-benzothiadiazole units similar to the core structure of interest revealed significant impacts on electronic properties. Specifically, the introduction of cyano groups led to a shift from unipolar p-type to unipolar n-type charge transport, demonstrating the compound's relevance in the development of novel electronic materials (Casey et al., 2015).
Medicinal Chemistry and Synthesis
The use of similar compounds in medicinal chemistry for ortho-fluorination has been reported. Such protocols are broadly applicable in the field, indicating the importance of these compounds in developing new medicinal chemistry strategies (Wang et al., 2009).
Antimicrobial Agents
N-Phenyl-thiazolyl-benzamide derivatives have shown promising results as antimicrobial agents, with some molecules exhibiting greater potency than reference drugs against pathogenic strains. This suggests a potential role for the compound in the development of new antibacterial and antifungal therapies (Bikobo et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS/c1-10-7-11(2)16(12(3)8-10)15-9-25-19(22-15)23-18(24)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNMRXXLFAKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

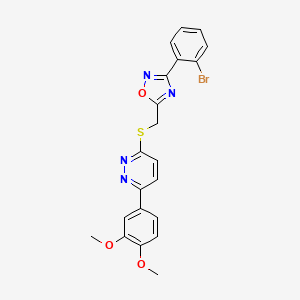
![2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B2652418.png)
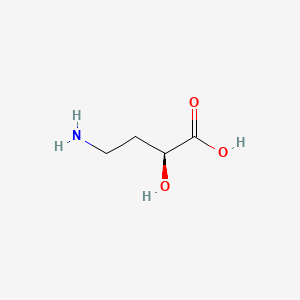
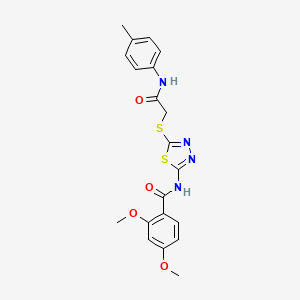
![N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2652426.png)
![1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2652427.png)
![5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2652430.png)
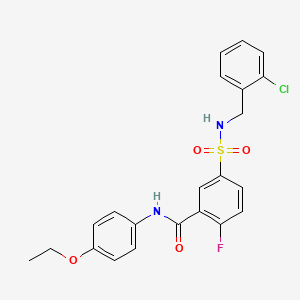
![2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2652432.png)
![Ethyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2652433.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B2652434.png)
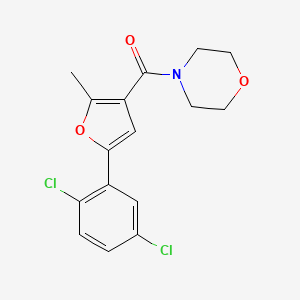
![4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2652436.png)
![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)